molecular formula C42H86N28O8 B062480 H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH CAS No. 165893-48-1

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Cat. No. B062480
M. Wt: 1111.3 g/mol
InChI Key: YCEORMDTHWMXDU-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH” is a heptapeptide composed of seven arginine residues . It is also known as Hepta-L-arginine . The molecular formula of this compound is C42H86N28O8 .


Molecular Structure Analysis

The molecular structure of “H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH” is quite complex due to the presence of seven arginine residues. Each arginine residue contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain consisting of a 3-carbon aliphatic straight chain ending in a guanidino group (-NH-C(-NH2)(=NH)) .

Scientific Research Applications

  • Radical Intermediates in Reactions with L-Arginine : Research by Ito et al. (2009) investigated the reactions of L-arginine with hydroxyl radical and sulfate radical anion. This study is relevant because it explores the behavior of arginine (a component of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH) in radical-mediated reactions, which are crucial in many biological and chemical processes (Ito et al., 2009).

  • Biocatalysis for Hydroxyarginine Production : Mao et al. (2020) demonstrated an efficient strategy for the production of 3-Hydroxyarginine, an intermediate in synthesizing antibiotics, via protein engineering and whole-cell biocatalysis. This study highlights the biotechnological potential of arginine-based compounds in antibiotic synthesis (Mao et al., 2020).

  • Antibiotic Resistance in Water Treatment : Zheng et al. (2023) compared the removal of antibiotic-resistant bacteria and antibiotic resistance genes during groundwater treatment by ozonation and the electro-peroxone process. This research is pertinent given the role of arginine in bacterial metabolic processes, which can be affected by water treatment methods (Zheng et al., 2023).

  • Peptides as Serine Proteases Inhibitors : Markowska et al. (2013) explored the efficacy of various peptides, including those with arginine, as inhibitors of serine proteases. The findings have implications for the design of peptide-based therapeutic agents (Markowska et al., 2013).

  • Oxidation of Amino Acid Derivatives : A study by Uranga et al. (2018) analyzed the oxidation of amino acids, including arginine, by hydroxyl radicals. This research contributes to understanding the chemical properties and reactions of arginine derivatives (Uranga et al., 2018).

Future Directions

The use of arginine-rich peptides like “H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH” in gene delivery is a promising area of research . Further studies could explore its potential in this field and possibly uncover other applications.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEORMDTHWMXDU-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86N28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Citations

For This Compound
1
Citations
U Lamichhane, T Islam, S Prasad, H Weingart… - European biophysics …, 2013 - Springer
Single channel electrophysiological studies have been carried out to elucidate the underlying interactions during the translocation of polypeptides through protein channels. For this we …
Number of citations: 37 link.springer.com

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